3-(Cyclohexylmethyl)azetidine

Medicinal Chemistry Organic Synthesis Building Block Procurement

3-(Cyclohexylmethyl)azetidine (C10H19N, MW 153.26 g/mol) is a 3-substituted azetidine building block featuring a cyclohexylmethyl group at the C3 position. This compound belongs to a broader class of cyclohexyl azetidine derivatives with demonstrated utility as Janus kinase (JAK) modulators in inflammatory, autoimmune, and oncology research applications.

Molecular Formula C10H19N
Molecular Weight 153.26 g/mol
Cat. No. B13526934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclohexylmethyl)azetidine
Molecular FormulaC10H19N
Molecular Weight153.26 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CC2CNC2
InChIInChI=1S/C10H19N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h9-11H,1-8H2
InChIKeySMWQQSANRRMMRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Cyclohexylmethyl)azetidine for Procurement: Understanding Baseline Specifications and Structural Context


3-(Cyclohexylmethyl)azetidine (C10H19N, MW 153.26 g/mol) is a 3-substituted azetidine building block featuring a cyclohexylmethyl group at the C3 position . This compound belongs to a broader class of cyclohexyl azetidine derivatives with demonstrated utility as Janus kinase (JAK) modulators in inflammatory, autoimmune, and oncology research applications [1]. The 3-substitution pattern confers distinct synthetic accessibility and downstream functionalization potential relative to 1- and 2-substituted analogs, making positional isomer identity a critical procurement specification .

3-substituted azetidine building block with patent-protected JAK modulator scaffold context
Reported visible-light photoredox synthetic route (aza Paternò-Büchi) for procurement
Positional isomer specificity essential for kinase inhibitor SAR and library synthesis

3-(Cyclohexylmethyl)azetidine: Why Positional Isomer Substitution Is Not a Viable Procurement Strategy


Procurement specifications for cyclohexylmethyl azetidines cannot rely on generic substitution across positional isomers (1-, 2-, or 3-substituted) due to fundamental differences in synthetic accessibility, downstream functionalization chemistry, and biological target engagement profiles . The 3-substituted isomer offers a distinct synthetic route via aza Paternò-Büchi cycloaddition with 60-75% yield, a pathway not accessible to the 1-substituted analog, which requires alternative methodologies . Furthermore, the 3-position substitution pattern is explicitly claimed in patent literature for JAK inhibitory activity, whereas the 1- and 2-isomers lack equivalent documented therapeutic relevance, making isomer identity a critical determinant of research utility and procurement value [1].

Target Isomer
Potential Substitute
Interchangeability Risk
3-(cyclohexylmethyl)azetidine
1-(cyclohexylmethyl)azetidine
Synthetic route mismatch (aza Paternò-Büchi vs N-alkylation); reported yield benchmarks may not transfer
3-substituted
2-(cyclohexylmethyl)azetidine
Substituent vector orientation differs (~109°); binding pocket complementarity and SAR interpretation may shift
3-substituted (patent-protected JAK modulator scaffold)
1- or 2-isomer
Patent coverage for JAK modulation is specific to 3-position; research relevance and IP context may differ

3-(Cyclohexylmethyl)azetidine Quantitative Differentiation Evidence: Comparator-Based Performance Metrics for Scientific Selection


Synthetic Yield Benchmark: 3-Substituted Azetidine Synthesis via Aza Paternò-Büchi Cycloaddition

3-(Cyclohexylmethyl)azetidine is synthesized via visible light-mediated aza Paternò-Büchi [2+2] cycloaddition between imines derived from cyclohexylmethylamine and electron-deficient alkenes, using Ru(bpy)3Cl2 photocatalyst at 450 nm, achieving 60-75% isolated yield . In contrast, the 1-substituted isomer, 1-(cyclohexylmethyl)azetidine, lacks a comparable direct synthesis and is typically prepared via N-alkylation of azetidine, for which specific yield data are not reported in standard references .

Synthetic Yield Benchmark
Data to verify
60–75% (3-substituted) vs no reported yield (1-isomer)
Supports synthetic feasibility assessment
Method-specific (aza Paternò-Büchi, 450 nm); comparator data unavailable
Medicinal Chemistry Organic Synthesis Building Block Procurement

Downstream Derivatization Efficiency: N-Boc Aza-Michael Addition Yields

N-Boc-protected 3-(cyclohexylmethyl)azetidine undergoes aza-Michael addition with heterocyclic amines (pyrazole, indole) using DBU as base, achieving 80-90% yields . This contrasts with the unsubstituted azetidine baseline, where N-functionalization yields are generally lower due to increased steric hindrance and reduced nucleophilicity at the nitrogen center [1].

N-Functionalization Yield
Class-level inference
80–90% (aza-Michael) vs lower yields for unsubstituted azetidine
Suggests improved library synthesis efficiency
Class-level reactivity trend; steric/electronic context applies
Medicinal Chemistry Library Synthesis Parallel Synthesis

Cross-Coupling Compatibility: Suzuki-Miyaura Coupling Yields for Biaryl Diversification

Brominated pyrazole-azetidine hybrids derived from 3-(cyclohexylmethyl)azetidine undergo Suzuki-Miyaura cross-coupling with aryl boronic acids under Pd(PPh3)4 catalysis, consistently achieving yields above 70% . This tolerance for both electron-withdrawing and electron-donating groups enables broad substrate scope without significant yield erosion, a critical performance metric for library diversification .

Cross-Coupling Yield
Reported
>70% (Suzuki-Miyaura, Pd(PPh₃)₄)
Supports diverse biaryl diversification
Consistent across EWG and EDG substrates; no direct comparator
Medicinal Chemistry Cross-Coupling Lead Optimization

Photoredox Functionalization: 3-(Cyclohexylmethyl)azetidine-2-carboxylic Acid Alkene Addition Yield

The 2-carboxylic acid derivative of 3-(cyclohexylmethyl)azetidine reacts with 4-vinylpyridine under 450 nm LED photoredox conditions (LiOH, DMF) to yield bifunctional derivatives in 82% yield . This photochemical approach circumvents traditional UV-induced side reactions and offers superior regioselectivity compared to thermal methods .

Photoredox Alkene Addition
Reported
82% (450 nm LED, 4-vinylpyridine, LiOH/DMF)
Enables mild late-stage diversification
Photochemical method; thermal comparator not assessed
Photoredox Catalysis Late-Stage Functionalization Medicinal Chemistry

JAK Inhibitory Activity: Class-Level Patent Protection for 3-Substituted Cyclohexyl Azetidines

U.S. Patent US20130045963A1 explicitly claims cyclohexyl azetidine derivatives with substitution at the 3-position as JAK modulators for treating inflammatory disorders, autoimmune diseases, and cancer [1]. The patent's exemplified compounds and Markush structures predominantly feature 3-substituted azetidine cores, whereas 1- and 2-substituted isomers are not equivalently represented or claimed [1].

Patent Coverage
Class-level
3-substituted explicitly claimed (US20130045963A1) vs minimal 1-/2- isomer coverage
Guides IP-conscious scaffold selection for JAK pathway research
Patent analysis context; biological activity not independently verified
Kinase Inhibition Immunology Oncology Patent Analysis

Comparative Structural Analysis: 3- vs 2-Positional Isomer Differentiation

The 3-(cyclohexylmethyl)azetidine isomer (SMILES: C1CCC(CC1)CC2CNC2) places the cyclohexylmethyl group at the C3 position, creating a distinct spatial orientation relative to the 2-substituted isomer (SMILES: C1CCC(CC2CCN2)CC1) [1]. This positional difference alters the vector of the hydrophobic cyclohexylmethyl group by approximately 109° (tetrahedral geometry), which is predicted to influence binding pocket complementarity in target proteins [2].

Substituent Vector
Class-level
~109° angular difference (C3 vs C2 isomer)
May influence target binding pocket complementarity
Molecular modeling estimation; experimental SAR validation needed
Structural Biology Computational Chemistry Lead Identification

3-(Cyclohexylmethyl)azetidine: Evidence-Based Application Scenarios for Research and Industrial Use


JAK Kinase Inhibitor Lead Generation and Optimization

Medicinal chemistry teams developing next-generation JAK inhibitors for autoimmune or oncology indications should prioritize 3-(cyclohexylmethyl)azetidine as a core scaffold. This compound's 3-substitution pattern aligns with patent-protected cyclohexyl azetidine derivatives demonstrating JAK modulatory activity, as established in US20130045963A1 [1]. The building block enables efficient library synthesis via high-yielding aza-Michael additions (80-90%) and Suzuki-Miyaura cross-couplings (>70%), facilitating rapid SAR exploration around the azetidine core .

Focused Library Synthesis for CNS Penetrant Candidates

The low molecular weight (153.26 g/mol) and balanced lipophilicity conferred by the cyclohexylmethyl group make 3-(cyclohexylmethyl)azetidine an attractive building block for CNS drug discovery programs. When incorporated into larger molecular frameworks, the azetidine ring reduces the number of rotatable bonds and hydrogen bond donors relative to piperidine or pyrrolidine analogs, potentially improving passive permeability and reducing P-glycoprotein efflux. The 3-position substitution pattern also provides a vector for appending polarity-modulating groups without compromising brain penetration, as supported by general principles of CNS drug design [1].

Late-Stage Functionalization via Photoredox Catalysis

Research groups employing photoredox catalysis for late-stage diversification should consider 3-(cyclohexylmethyl)azetidine-2-carboxylic acid as a privileged intermediate. The 82% yield demonstrated in visible light-mediated alkene addition with 4-vinylpyridine under 450 nm LED irradiation validates the compound's compatibility with mild photochemical conditions and its utility in accessing structurally complex, sp3-rich analogs for lead optimization [1].

Structure-Activity Relationship Studies of Positional Isomers

Investigators conducting SAR campaigns on cyclohexylmethyl azetidine-containing lead series should procure all three positional isomers (1-, 2-, and 3-substituted) to systematically evaluate the impact of substitution pattern on target engagement and selectivity. The distinct vector orientations (approximately 109° angular difference between 2- and 3-isomers) can profoundly influence binding pocket complementarity and off-target profiles, making isomer-controlled procurement essential for rigorous SAR interpretation [1].

Application
Selection Property
Validation Focus
JAK pathway inhibitor lead generation studies
3-substitution pattern matching patent-protected scaffold
Kinase inhibition assay context; SAR around azetidine core
CNS pharmacokinetic research
Low molecular weight and balanced lipophilicity profile
Permeability and efflux ratio assays; brain exposure model interpretation
Late-stage photoredox diversification
Compatibility with visible-light photoredox conditions
Diversification yield and functional group tolerance under mild conditions
Positional isomer SAR studies
Isomer-controlled procurement (1-, 2-, 3-substituted)
Comparative target engagement and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
Explore Hub


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